molecular formula C14H12ClNO B1609829 2-(4-Chloroanilino)-1-phenyl-1-ethanone CAS No. 53181-22-9

2-(4-Chloroanilino)-1-phenyl-1-ethanone

Cat. No. B1609829
CAS RN: 53181-22-9
M. Wt: 245.7 g/mol
InChI Key: SJWIVINUBMHTIV-UHFFFAOYSA-N
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Description

“2-(4-Chloroanilino)-1-phenyl-1-ethanone” is likely a compound that contains a chloroaniline group, a phenyl group, and an ethanone group . Chloroanilines are important building blocks in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals .


Chemical Reactions Analysis

Chloroanilines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “2-(4-Chloroanilino)-1-phenyl-1-ethanone” might undergo are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-(4-Chloroanilino)-1-phenyl-1-ethanone is utilized in the synthesis of various organic compounds, demonstrating significant antimicrobial activity. For instance, 4-chloroaniline reacts with 1-(4-hydroxyphenyl)-ethanone in the presence of 1-napthonicacid and copper metal as a catalyst to produce 1-(4-(4-aminophenoxy)phenyl)ethanone. This intermediate then undergoes further chemical reactions to create compounds that have been tested against microbial species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011), (Patel & Patel, 2012).

Photoremovable Protecting Group for Carboxylic Acids

The compound is part of a class of chemicals used as photoremovable protecting groups for carboxylic acids. This application is critical in organic synthesis, where the protecting group can be removed by photolysis, releasing the carboxylic acid in high yields. This method provides a controllable way to protect and deprotect functional groups in complex organic molecules (Atemnkeng et al., 2003).

Organic Synthesis and Chemical Transformations

2-(4-Chloroanilino)-1-phenyl-1-ethanone serves as a building block in organic synthesis, facilitating the construction of complex molecular structures. For example, it is involved in the synthesis of novel chalcone derivatives and their antimicrobial activities, highlighting its versatility in creating biologically active molecules (Zaidi et al., 2015).

Enantioselective Reactions and Chiral Building Blocks

The compound is involved in enantioselective reactions that produce chiral building blocks, crucial for the pharmaceutical industry. For instance, it's used in the asymmetric reduction of ketones to produce enantioenriched secondary alcohols. These chiral alcohols are valuable intermediates for synthesizing a wide range of pharmaceuticals (Thvedt et al., 2011).

properties

IUPAC Name

2-(4-chloroanilino)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWIVINUBMHTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449748
Record name 2-(4-Chloroanilino)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloroanilino)-1-phenyl-1-ethanone

CAS RN

53181-22-9
Record name 2-(4-Chloroanilino)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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